Nbd-colcemid

描述

Structure

3D Structure

属性

IUPAC Name |

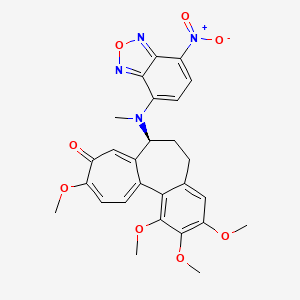

(7S)-1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQARLXAFVVPTDP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148783 |

Source

|

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108964-31-4 |

Source

|

| Record name | Nbd-colcemid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108964314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nbd-colcemid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nbd Colcemid As a Mechanistic Probe for Tubulin Interaction

Molecular Mechanisms of Tubulin Binding by Nbd-Colcemid

The interaction of this compound with tubulin is a complex process characterized by specific binding events that modulate tubulin's assembly dynamics. Research has identified distinct aspects of this interaction, revealing nuances in how the molecule engages with the tubulin protein.

Stoichiometry of Binding to Tubulin

Studies suggest that this compound binds to tubulin with a defined stoichiometry, indicating a specific molecular ratio between the probe and the tubulin protein. Fluorescent titration studies have indicated a stoichiometric binding of this compound to tubulin nih.gov. While precise molar ratios can vary depending on the experimental conditions and the state of tubulin (e.g., monomeric vs. polymerized), the binding is generally considered to be close to a 1:1 ratio with the tubulin dimer, particularly at the primary colchicine-binding site researcher.liferesearchgate.net. This consistent stoichiometry is crucial for quantitative analyses of binding affinity and kinetic parameters.

Identification and Characterization of Distinct Binding Sites on Tubulin

This compound exhibits a sophisticated binding behavior on tubulin, involving at least two distinct types of binding sites, each with unique kinetic and competitive characteristics. These sites are primarily associated with the well-established colchicine-binding site on beta-tubulin scispace.comnih.gov.

One of the identified binding sites for this compound is characterized by rapid equilibration. This site allows for a fast association and dissociation of the this compound molecule with tubulin researcher.lifescispace.com. Kinetic studies have reported association rate constants for this fast site in the order of 1.76 x 10⁵ M⁻¹s⁻¹ and dissociation rate constants of approximately 0.79 s⁻¹ researcher.lifescispace.comnih.gov. Notably, binding to this site does not appear to be effectively competed by colchicine (B1669291) researcher.lifescispace.com.

In contrast to the fast-equilibrating site, this compound also binds to a second site on tubulin that equilibrates slowly. This slow-equilibrating binding is characterized by a time-dependent process to reach equilibrium researcher.lifescispace.com. Importantly, this compound competes with colchicine for this particular site, suggesting it occupies a similar or overlapping region within the colchicine-binding pocket researcher.lifescispace.comnih.gov. The association rate constants for the two phases of this slow site have been reported as 444.4 M⁻¹s⁻¹ and 11.67 M⁻¹s⁻¹ researcher.life. This distinction in binding kinetics suggests potential differences in the accessibility or conformational state of the binding pocket.

Kinetic Analysis of this compound-Tubulin Association and Dissociation

Table 1: Kinetic Parameters of this compound Binding to Tubulin

| Binding Site | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) |

| Fast-Equilibrating | 1.76 x 10⁵ researcher.lifescispace.comnih.gov | 0.79 researcher.lifescispace.comnih.gov |

| Slow-Equilibrating (Phase 1) | 444.4 researcher.life | Not specified |

| Slow-Equilibrating (Phase 2) | 11.67 researcher.life | Not specified |

Conformational Changes in Tubulin Induced by this compound Binding

Compound List

this compound

Colchicine

Colcemid

NBD-isocolcemid

Competition with Other Colchicine-Site Ligands

This compound exhibits distinct binding behaviors on tubulin, revealing the presence of at least two types of binding sites. One of these sites demonstrates slow equilibration kinetics and is characterized by competition with colchicine, indicating that this compound occupies the canonical colchicine-binding site on tubulin researcher.lifenih.govscispace.comresearchgate.net. This competitive interaction suggests a shared binding pocket, where this compound can displace colchicine or vice versa. In contrast, this compound also binds to a second site on tubulin that exhibits rapid equilibration and does not compete with colchicine researcher.lifenih.govscispace.comresearchgate.net. This second site is highly specific for the colchicine nucleus, as simpler alkyl-NBD analogues show no significant binding activity researcher.lifenih.govscispace.com. The existence of these distinct binding modes allows this compound to be used as a probe to differentiate between various classes of ligands interacting with tubulin at or near the colchicine-binding site.

Impact on Tubulin Polymerization and Microtubule Assembly

Inhibition of Tubulin Self-Assembly in vitro

The binding of this compound to the slow-equilibrating site on tubulin is directly correlated with its ability to inhibit tubulin self-assembly in vitro researcher.lifenih.govscispace.comresearchgate.net. This inhibition occurs because the binding of this compound to this specific site alters the conformation of tubulin dimers in a manner that impedes their polymerization into microtubules. While specific quantitative measures like IC50 values for this compound are not detailed in the provided literature, the qualitative observation of inhibition highlights its role as an antimitotic agent by disrupting the fundamental process of microtubule formation.

Alterations in Microtubule Filament Dynamics

The interaction of this compound with tubulin has significant implications for microtubule filament dynamics. Similar to its parent compound colcemid, this compound binding to tubulin subunits can distort the protein configuration. This distortion can lead to the formation of kinked or curved microtubule filaments, deviating from the typical linear structure biorxiv.org. Such alterations in subunit assembly interfere with the normal end-to-end polymerization process, potentially leading to suppressed dynamics, increased filament curvature, and even fragmentation of existing microtubules biorxiv.org. These changes in microtubule dynamics are critical for cellular processes such as cell division, intracellular transport, and maintaining cell structure, and their disruption by agents like this compound underscores its utility in studying cytoskeletal regulation.

Kinetic Parameters of this compound Binding to Tubulin

This compound exhibits differential binding kinetics to tubulin, characterized by distinct fast and slow binding sites. The kinetic parameters for these interactions provide insight into the molecular mechanisms governing its interaction with tubulin.

| Binding Site | Association Rate Constant (kon) (M-1 s-1) | Dissociation Rate Constant (koff) (s-1) |

| Fast | 1.76 x 105 | 0.79 |

| Slow (Phase 1) | 444.4 | Not specified |

| Slow (Phase 2) | 11.67 | Not specified |

Table 1: Kinetic parameters for this compound binding to tubulin. Data derived from studies using this compound as a fluorescent probe researcher.lifenih.govscispace.com.

Fluorescence Based Methodologies and Applications of Nbd Colcemid

Fluorescence Characteristics in Biological Environments

The NBD fluorophore is characterized by its pronounced sensitivity to the surrounding microenvironment, a property that underpins its utility as a biological probe.

Environmental Sensitivity of NBD Fluorescence

The NBD group's fluorescence intensity and spectral properties are highly dependent on the polarity of its environment. In aqueous solutions, which are polar, the NBD moiety exhibits very weak fluorescence or is virtually nonfluorescent. However, upon transfer to hydrophobic or less polar environments, such as within cellular membranes or when bound to proteins, its fluorescence is significantly enhanced. This dramatic change in fluorescence intensity is attributed to a large dipole moment change in the NBD group upon excitation, which is approximately 3.9 D. This responsiveness allows NBD-colcemid to act as a sensitive indicator of local environmental polarity within biological systems.

Table 1: Fluorescence Characteristics of this compound

| Property | Value(s) | Source(s) | Notes |

| Absorption Maximum (λAbs) | 465 nm | nih.gov | Visible absorption |

| Emission Maximum (λEm) | 520-540 nm | nih.gov | Range observed |

| Excitation/Emission Maxima (in Methanol) | 466/535 nm | biotium.com, thermofisher.com | Typical spectral data |

| Fluorescence in Water (Polar) | Very weak / virtually nonfluorescent | biotium.com, researchgate.net, mdpi.com, tandfonline.com | Sensitive to polarity |

| Fluorescence in Hydrophobic Media (Non-polar) | Strong / brightly fluorescent | biotium.com, researchgate.net, mdpi.com, tandfonline.com | Sensitive to polarity |

| Dipole Moment Change (upon excitation) | ~3.9 D | mdpi.com, tandfonline.com | Contributes to environmental sensitivity |

Fluorescence Enhancement Upon Tubulin Binding

A key characteristic of this compound's application is the significant enhancement of its fluorescence upon binding to its target molecule, tubulin nih.gov. When this compound associates with tubulin, its fluorescence intensity increases markedly. This phenomenon is crucial for its use as a probe, as it allows for the specific detection and visualization of tubulin and microtubules. Fluorescent titration studies have indicated that this binding occurs in a stoichiometric manner, suggesting a specific and well-defined interaction between this compound and tubulin nih.gov. Furthermore, NBD-isocolcemid, a related analog, has been shown to restore biological activity and inhibit microtubule assembly, competing with colchicine (B1669291) for binding sites on tubulin, further highlighting the specific interaction with the colchicine-binding site nih.gov.

Table 2: Tubulin Binding and Fluorescence Enhancement

| Interaction | Observation | Source(s) |

| This compound + Tubulin | Striking enhancement of fluorescence | nih.gov |

| Binding Stoichiometry | Suggested stoichiometric binding | nih.gov |

| NBD-Isocolcemid + Tubulin | Restores biological activity, inhibits assembly | nih.gov |

Advanced Imaging Techniques Utilizing this compound

The fluorescence properties of this compound make it suitable for various advanced microscopy techniques aimed at visualizing cellular structures and dynamics.

Visualization of Microtubules in Live Cell Systems

This compound has been employed to directly visualize assembled microtubules. By mixing this compound with cellular components, researchers have been able to observe microtubules using fluorescence microscopy nih.gov. This capability allows for the study of microtubule organization and dynamics in real-time, although earlier reports noted limitations of NBD-labeled probes for tracking real-time cellular dynamics due to factors like low quantum yield and environmental sensitivity nih.gov, acs.org. Nevertheless, its direct visualization capability remains a foundational application.

Fluorescence Microscopy for Subcellular Localization Studies

The ability of this compound to bind specifically to tubulin and its associated structures makes it a valuable tool for subcellular localization studies nih.gov. Its fluorescence allows for the identification and mapping of colcemid-binding sites within cells, providing insights into the distribution and interactions of tubulin. Beyond tubulin, this compound can be used to localize other structures that bind colcemid, contributing to a broader understanding of cellular architecture and molecular interactions nih.gov.

Application in Super-Resolution Microscopy for Microtubule Dysfunction Analysis

While studies specifically detailing the use of this compound in super-resolution microscopy are less prevalent, the broader application of colcemid in conjunction with super-resolution techniques to analyze microtubule dysfunction is well-established nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org. Super-resolution microscopy methods, such as single-molecule localization microscopy (SMLM) and optical fluctuation-based super-resolution, can reveal nanoscale alterations in microtubule structure and dynamics that are not discernible with conventional microscopy. Colcemid, at clinically relevant and even ultra-low nanomolar concentrations, has been shown to induce aberrant microtubule curvature, fragmentation, and suppression of dynamics nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org. This compound, as a fluorescent reporter, would enable the visualization of these colcemid-induced microtubule dysfunctions with high spatial and temporal resolution, thereby contributing to the understanding of microtubule-interacting drugs and their mechanisms of action.

Table 3: Microtubule Dysfunction Analysis via Super-Resolution Microscopy (Colcemid-Related Effects)

| Treatment/Observation | Effect on Microtubules | Concentration Range (approx.) | Source(s) |

| Colcemid | Aberrant microtubule curvature | 30-80 nM | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

| Colcemid | Microtubule fragmentation / shorter filaments | ≥ 100 nM | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

| Colcemid | Subtle but significant architecture remodeling | < 20 nM (after 5h) | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

| Colcemid | Suppression of microtubule dynamics | < 20 nM (after 5h) | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

| Colcemid | Increased curvature associated with increased doses | - | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

| Colcemid | Curvatures > 2 rad/μm (associated with MT breakage) | - | nih.gov, uhasselt.be, biorxiv.org, researchgate.net, biorxiv.org |

Spectroscopic Approaches for Interaction Analysis

The unique spectral characteristics of this compound, coupled with its specific binding to tubulin, enable its use in a range of spectroscopic studies. These methods provide detailed insights into the kinetics, stoichiometry, and nature of the this compound-tubulin interaction.

Fluorescence Titration Studies

Fluorescence titration is a fundamental spectroscopic technique used to determine the binding stoichiometry and affinity of a ligand to its target. This compound exhibits distinct spectral properties that are sensitive to its environment. It has a visible absorption maximum at 465 nm and fluoresces in the range of 520-540 nm, with fluorescence intensity being significantly higher in low-polarity environments compared to aqueous solutions nih.govresearchgate.net.

Upon binding to bovine brain tubulin, this compound displays a striking enhancement of fluorescence nih.govresearchgate.net. This fluorescence enhancement serves as a direct reporter of the binding event. Fluorescence titration studies, involving the gradual addition of this compound to a fixed concentration of tubulin, have indicated a stoichiometric binding of the fluorescent probe to tubulin nih.gov. The titration data allows for the determination of the binding constant and the number of binding sites per tubulin molecule.

Table 1: Spectral Properties of this compound

| Property | Value(s) | Source(s) |

| Absorption Maximum | 465 nm | nih.govresearchgate.net |

| Fluorescence Emission | 520-540 nm | nih.govresearchgate.net |

| Fluorescence in Polar. | High in low polarity, low in aqueous | nih.govresearchgate.net |

| Fluorescence Change | Striking enhancement upon tubulin binding | nih.govresearchgate.net |

Stopped-Flow Fluorescence Measurements

Stopped-flow fluorescence spectroscopy is a powerful technique for studying rapid molecular interactions and reaction kinetics on the millisecond timescale colorado.edu. This method is particularly well-suited for monitoring fast binding events, such as the interaction of this compound with tubulin, by rapidly mixing reactants and measuring spectroscopic changes in real-time colorado.eduscispace.com.

Research utilizing stopped-flow fluorescence measurements has revealed that this compound interacts with tubulin at distinct binding sites, characterized by different equilibration rates researchgate.netnih.govresearcher.life. One site exhibits slow equilibration, where this compound competes with colchicine and its binding inhibits tubulin self-assembly. In contrast, another site is characterized by rapid equilibration and does not show competition with colchicine researchgate.netnih.govresearcher.life.

Fast-reaction-kinetic studies employing stopped-flow techniques have quantified the binding kinetics for the fast site of tubulin interaction with this compound. These studies have provided association and dissociation rate constants, offering detailed insights into the dynamics of this interaction researchgate.netnih.govresearcher.lifeacs.org. For instance, association rate constants for the fast site have been reported around 1.76 x 10⁵ M⁻¹s⁻¹ researchgate.netnih.govresearcher.life or (7.37 ± 0.70) x 10⁵ M⁻¹s⁻¹ acs.orgnih.gov, with corresponding dissociation rate constants of approximately 0.79 s⁻¹ researchgate.netnih.govresearcher.life or 7.82 ± 2.74 s⁻¹ acs.orgnih.gov. The appearance of fluorescence upon colchicine binding to tubulin, also studied via stopped-flow, is biphasic, indicating complex kinetic processes nih.gov.

Table 2: Kinetic Parameters for this compound Binding to Tubulin (Fast Site)

| Parameter | Value(s) | Source(s) |

| Association Rate Constant | 1.76 x 10⁵ M⁻¹s⁻¹ | researchgate.netnih.govresearcher.life |

| (7.37 ± 0.70) x 10⁵ M⁻¹s⁻¹ | acs.orgnih.gov | |

| Dissociation Rate Constant | 0.79 s⁻¹ | researchgate.netnih.govresearcher.life |

| 7.82 ± 2.74 s⁻¹ | acs.orgnih.gov |

Fluorescence Polarization Assays for Binding Kinetics

Fluorescence polarization (FP) is a sensitive biophysical technique used to study molecular interactions, particularly the binding of small molecules to macromolecules. This method measures the degree of polarization of emitted light from a fluorescently labeled molecule. Upon binding to a larger, slower-moving macromolecule like tubulin, the rotational freedom of the fluorescent probe is restricted, leading to an increase in fluorescence polarization psu.edu.

While specific kinetic data for this compound using fluorescence polarization assays were not extensively detailed in the reviewed literature, the technique is well-established for characterizing ligand-receptor binding. FP assays have been successfully employed with other fluorescently labeled colchicine analogs to determine binding affinities (Kd values) and study binding kinetics researchgate.net. The principle of FP makes it suitable for monitoring the association and dissociation rates of this compound with tubulin, providing complementary data to stopped-flow measurements. The technique offers advantages such as reduced procedural steps and increased sensitivity, making it a valuable tool for drug-target interaction studies psu.edu.

Compound List:

this compound

Colcemid

Colchicine

NBD-isocolcemid

Cellular and Molecular Research Applications

Probing Cell Cycle Perturbations Induced by Microtubule Disruption

The cell cycle is a tightly regulated process, with microtubules playing a critical role in the formation of the mitotic spindle during the M phase. Disruption of microtubule dynamics is a well-established method for inducing cell cycle arrest. Colcemid, the parent compound of Nbd-colcemid, is known to depolymerize microtubules and prevent their formation, thereby inactivating the spindle fiber mechanism and arresting cells in metaphase. cellseco.comwikipedia.org This property is widely used in cytogenetics for chromosome analysis. cellseco.com

The fluorescent nature of this compound allows for the direct visualization of these perturbations in real-time. When introduced to living cells, this compound binds to tubulin, allowing researchers to monitor the state of the microtubule network. As the compound exerts its effect, leading to microtubule depolymerization, the resulting disruption of the mitotic spindle causes cells to accumulate in the G2/M phase of the cell cycle. nih.gov This arrest can be quantitatively and qualitatively assessed using techniques like flow cytometry and fluorescence microscopy, where the fluorescence of this compound itself can serve as an indicator of its interaction with the cellular machinery. Studies using similar fluorescently tagged proteins have demonstrated that exposure to microtubule-disrupting agents results in a distinct accumulation of cells in the G2/M phase, a phenomenon that can be precisely monitored. nih.gov

Investigation of Spindle Dynamics and Metaphase Arrest

The mitotic spindle is a complex and dynamic structure composed of microtubules, essential for the accurate segregation of chromosomes during cell division. Agents that interfere with microtubule dynamics, such as colcemid, have profound effects on the spindle. Colcemid treatment leads to the formation of deformed, stunted, or shrunken spindles, ultimately causing the cell to arrest in metaphase. nih.govnih.gov

This compound provides a unique advantage in studying these events. Its fluorescence allows for live-cell imaging of the process of spindle disruption and the ensuing metaphase arrest. Researchers can observe the kinetics of colcemid's effects, watching as the organized spindle structure breaks down. Time-lapse microscopy studies on cells treated with colcemid have shown that cells enter mitosis at a normal rate but are halted at metaphase. nih.gov Interestingly, this arrested state is reversible under certain conditions; cells blocked for up to five hours can reconstitute a normal, functional spindle after the drug is removed. nih.gov The use of this compound in such experiments would enable a more detailed visualization of the depolymerization and subsequent repolymerization of the spindle microtubules, providing deeper insights into the resilience and repair mechanisms of the mitotic machinery.

Studying Cellular Responses to Microtubule-Targeting Agents

Microtubules are the target of a diverse range of compounds, broadly classified as microtubule stabilizers or destabilizers. royalsocietypublishing.org Understanding how cells respond to these agents is crucial for fields like cancer chemotherapy. This compound serves as an excellent probe for investigating these cellular responses. By fluorescently labeling the tubulin pool, it allows for the direct observation of changes to the microtubule network architecture upon treatment with other microtubule-targeting agents.

For instance, super-resolution microscopy studies have revealed that even very low, nanomolar concentrations of colcemid can cause significant remodeling of the microtubule architecture, including aberrant filament curvature and suppression of microtubule dynamics. biorxiv.orguni.lu As concentrations increase, these effects become more pronounced, leading to microtubule fragmentation. biorxiv.orguni.lu Using this compound, researchers can visualize these dose-dependent structural changes. Furthermore, it can be used in combination with other drugs to study synergistic or antagonistic effects on the microtubule cytoskeleton. The cellular response to such disruptions often involves the activation of cell cycle checkpoints and, if the damage is severe, the initiation of apoptosis, or programmed cell death. selleckchem.com

| Parameter | Value | Reference |

| Binding Characteristics | Two types of binding sites on tubulin detected. | nih.gov |

| Slow Binding Site | Equilibrates slowly; Competes with colchicine (B1669291); Inhibits tubulin self-assembly. | nih.gov |

| Fast Binding Site | Rapid equilibration; Does not compete with colchicine. | nih.gov |

| Association Rate Constant (Fast Site) | 1.76 x 10⁵ M⁻¹ s⁻¹ | nih.gov |

| Dissociation Rate Constant (Fast Site) | 0.79 s⁻¹ | nih.gov |

| Association Rate Constants (Slow Site) | Phase 1: 444.4 M⁻¹ s⁻¹; Phase 2: 11.67 M⁻¹ s⁻¹ | nih.gov |

This table summarizes the kinetic parameters of this compound binding to tubulin, as determined by fluorometric studies. The presence of two distinct binding sites with different kinetics and competition profiles highlights the complex interaction between the probe and its target protein.

Applications in High-Throughput Screening for Microtubule Modulators

The identification of new molecules that can modulate microtubule structure and function is a key objective in drug discovery. High-throughput screening (HCS) and high-content screening (HCS) are powerful platforms for testing large libraries of chemical compounds for such activity. nih.govfrance-bioimaging.org These technologies combine automated liquid handling, automated microscopy, and sophisticated image analysis to rapidly assess the effects of compounds on cellular phenotypes. irbm.comnih.gov

This compound is well-suited for use in such image-based screening assays. Its ability to fluorescently label microtubules in living cells provides a direct readout of the integrity of the microtubule network. A typical HCS assay could involve treating cells with a library of compounds in a multi-well plate format and then using automated microscopy to capture images of the this compound-labeled microtubules. Image analysis algorithms can then quantify various parameters of the microtubule network, such as filament length, density, and organization. Compounds that induce significant changes in these parameters—for example, causing depolymerization similar to colcemid or stabilization like paclitaxel—can be identified as "hits." This approach has been successfully used with other fluorescent reporters, such as CRISPR-edited cell lines expressing fluorescently tagged tubulin, to identify novel tubulin polymerization inhibitors. mdpi.com

Insights into Microtubule-Related Transport and Cellular Organization

Beyond their role in cell division, microtubules form a vast network throughout the cytoplasm that is essential for maintaining cell shape and acting as "highways" for intracellular transport. rupress.orgnih.gov Motor proteins carry various cargoes, including organelles and vesicles, along these microtubule tracks. aps.org The dynamic nature of microtubules—their ability to rapidly grow and shrink—is fundamental to these functions. nih.gov

Disruption of the microtubule network with agents like colcemid has profound consequences for these processes. biorxiv.org By using this compound to visualize the microtubule network, researchers can study the impact of its disruption on cellular organization and transport. For example, live-cell imaging can reveal how the depolymerization of microtubules affects the positioning of organelles like the Golgi apparatus or the movement of vesicles. nih.gov Studies using super-resolution microscopy have shown that even subtle perturbations in microtubule architecture caused by low drug concentrations can have significant functional consequences. biorxiv.orguni.lu this compound, as a fluorescent probe, facilitates the investigation of the link between microtubule integrity and the efficiency and regulation of intracellular transport pathways.

Comparative Analysis and Future Research Directions

Comparative Research with Parent Colcemid and Colchicine (B1669291)

Nbd-colcemid, by virtue of its fluorescent NBD group, allows for the direct observation of its interaction with tubulin, offering insights that are often inferred from studies with its non-fluorescent counterparts.

The binding of colchicine and its analogs to tubulin is a complex process. Colchicine itself binds to tubulin relatively slowly, while colcemid exhibits a much faster binding rate. This difference is a key factor in their differential effects on cells.

This compound introduces further complexity to these binding kinetics. Studies have revealed that this compound has two distinct binding sites on tubulin. One site, for which it competes with colchicine, exhibits slow equilibration upon binding. The other site is characterized by rapid equilibration and a lack of competition with colchicine. This suggests that the addition of the bulky, hydrophobic NBD group may alter the binding characteristics compared to the parent compounds.

Fast-reaction kinetic studies have provided specific rate constants for this compound's interaction with tubulin. For the rapidly equilibrating ("fast") site, the association rate constant has been measured at 1.76 x 10^5 M⁻¹s⁻¹ and the dissociation rate constant at 0.79 s⁻¹. For the slowly equilibrating ("slow") site, which is the site of competition with colchicine, the association rate constants for its two phases are 444.4 M⁻¹s⁻¹ and 11.67 M⁻¹s⁻¹.

Interactive Data Table: Comparative Binding Kinetics of Colchicine Analogs to Tubulin

| Compound | Binding Characteristic | Association Rate Constant (M⁻¹s⁻¹) | Dissociation Rate Constant (s⁻¹) | Reference |

| Colchicine | Slow | - | - | |

| Colcemid | Fast | - | - | |

| This compound (Fast Site) | Rapid Equilibration | 1.76 x 10⁵ | 0.79 | |

| This compound (Slow Site, Phase 1) | Slow Equilibration | 444.4 | - | |

| This compound (Slow Site, Phase 2) | Slow Equilibration | 11.67 | - |

Both colchicine and colcemid are well-known for their mitostatic effects, arresting cells in metaphase by disrupting microtubule dynamics. However, the onset and reversibility of these effects differ significantly. Colcemid's mitostatic action is evident after a much shorter incubation period (2 hours) compared to colchicine (24 hours). This is attributed to colcemid's faster uptake and binding to tubulin. Conversely, the effects of colcemid are more readily reversible than those of colchicine, with colcemid dissociating from the tubulin complex more easily.

This compound, like its parent compounds, also inhibits tubulin self-assembly. The binding of this compound to the slow-equilibrating site on tubulin is directly linked to this inhibitory effect. The fluorescent properties of this compound allow for the visualization of microtubule disruption in living cells, providing a direct window into its cellular impact. Low concentrations of colcemid have been shown to induce aberrant microtubule curvature, while higher concentrations lead to fragmentation of the microtubule network. This dose-dependent effect on microtubule structure is a critical aspect of its cellular impact. Furthermore, mitotic inhibitors like colcemid and colchicine have been observed to initiate DNA synthesis in dense, stationary cell cultures.

Exploration of this compound Analogs in Research

The synthesis and study of analogs of this compound have provided deeper insights into the structure-activity relationship of colchicine-site binders. A notable example is Nbd-isocolcemid . Isocolcemid, an analog of colcemid with a rearranged C-ring, is typically inactive in binding to tubulin. However, the addition of an NBD group to isocolcemid restores its biological activity.

Nbd-isocolcemid inhibits microtubule assembly, with an IC₅₀ of 12 µM, and competes with [³H]colchicine for binding to tubulin. Similar to this compound, it exhibits two binding sites on tubulin: one with fast binding kinetics and another with slow binding kinetics. For the fast site, the association and dissociation rate constants are (7.37 ± 0.70) x 10⁵ M⁻¹s⁻¹ and 7.82 ± 2.74 s⁻¹, respectively.

Interestingly, the binding of Nbd-isocolcemid to the slow site is a one-step reaction, unlike the two-step interaction observed for colchicine and its other analogs. This suggests that the NBD modification can significantly alter the binding mechanism. Furthermore, the binding of Nbd-isocolcemid does not appear to induce a conformational change in either the drug itself or the tubulin protein.

Methodological Limitations and Advancements in Fluorescent Probes

While fluorescent probes like this compound are powerful tools, they are not without their limitations. A common issue with many fluorescent microtubule probes, including those based on GFP-tubulin, is the potential for high background fluorescence and the alteration of normal microtubule function. For instance, some probes are known to stabilize microtubules, which can interfere with the study of their natural dynamics.

To overcome these limitations, there is ongoing development of new and improved fluorescent probes. Advancements include the creation of probes that are less disruptive to microtubule behavior and offer better signal-to-noise ratios. For example, protein-based probes with interchangeable fluorescent tags are being designed to minimize effects on microtubule dynamics. Furthermore, the development of photoswitchable fluorescent probes allows for super-resolution imaging, enabling the visualization of tubulin in microtubules at a resolution of 20 ± 5 nm in living cells. Another approach involves the use of fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their target, thereby reducing background noise.

Potential for Elucidating Novel Tubulin-Associated Proteins and Pathways

The use of fluorescent probes that bind to specific sites on tubulin, such as this compound, opens up possibilities for identifying novel tubulin-associated proteins (TAPs) and dissecting the pathways they regulate. By observing the localization and dynamics of the fluorescent probe within the cell, researchers can infer the presence of proteins that interact with tubulin at or near the probe's binding site.

Biochemical assays coupled with mass spectrometry can be used to identify proteins that co-purify with tubulin in the presence of these fluorescent probes. This approach allows for the identification of the microtubule proteome and can reveal proteins that are sensitive to microtubule-depolymerizing or -stabilizing agents. Such studies are crucial for understanding the full scope of microtubule function and regulation within the cell.

Future Directions in Microtubule Research Utilizing Advanced Fluorescent Probes

The future of microtubule research is intrinsically linked to the development of more sophisticated fluorescent probes. A key area of advancement is in super-resolution microscopy, which pushes beyond the diffraction limit of light to visualize cellular structures with unprecedented detail. Probes with blinking or photoswitching properties are essential for techniques like single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.

Future probes will likely focus on:

Reduced Perturbation: Designing probes that have minimal impact on microtubule dynamics and function will be paramount for studying these processes in their native state.

Multi-color Imaging: The ability to simultaneously visualize multiple components of the microtubule cytoskeleton and associated proteins will provide a more holistic view of cellular processes.

Targeted Probes: Developing probes that specifically target certain tubulin isotypes or post-translationally modified forms of tubulin will allow for a more nuanced understanding of their specific roles.

Biosensors: Creating fluorescent probes that act as biosensors, changing their fluorescent properties in response to specific cellular events (e.g., changes in tension, binding of regulatory proteins), will offer dynamic insights into microtubule regulation.

By continuing to innovate in the design and application of fluorescent probes, researchers will be able to unravel the remaining mysteries of the microtubule cytoskeleton and its critical roles in health and disease.

常见问题

Q. How can machine learning enhance predictive modeling of this compound’s efficacy in 3D tumor spheroid models?

- Methodological Answer : Train convolutional neural networks (CNNs) on segmented microscopy images to quantify spheroid invasion and microtubule integrity. Integrate omics data (e.g., tubulin isotype expression) into random forest models to predict drug resistance. Validate with SHAP (SHapley Additive exPlanations) for interpretability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。